N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, has been studied extensively. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, infrared spectrum, nuclear magnetic resonance spectrum, and mass spectrum are not available in the search results.Mechanism of Action
Mode of Action
It’s known that oxadiazole derivatives can form intramolecular hydrogen bonds , which could potentially influence their interaction with targets.
Biochemical Pathways
Without knowledge of the compound’s specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Oxadiazole derivatives are known to be involved in various biological activities .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The versatility of the 1,2,4-oxadiazole ring in drug discovery and the potential for new chemical entities to act against resistant microorganisms highlight the future directions for research involving this compound .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-9-5-7-10-8(12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOWSISNCQMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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